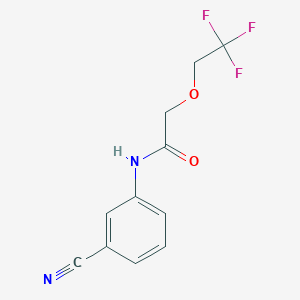

N-(3-cyanophenyl)-2-(2,2,2-trifluoroethoxy)acetamide

Description

N-(3-Cyanophenyl)-2-(2,2,2-trifluoroethoxy)acetamide (IUPAC name: 2-(2,2,2-Trifluoroethoxy)-N-[3-cyanophenyl]acetamide) is a synthetic acetamide derivative characterized by a trifluoroethoxy substituent on the acetamide backbone and a 3-cyanophenyl group attached to the nitrogen atom. This compound is structurally designed to combine electron-withdrawing groups (cyano and trifluoroethoxy) that influence its physicochemical and biological properties. Its safety data sheet (SDS) identifies it under GHS guidelines, with synonyms including 3-trifluoroacetylaminobenzonitrile and N-(3-Cyanophenyl)-2,2,2-trifluoroacetamide .

Propriétés

Formule moléculaire |

C11H9F3N2O2 |

|---|---|

Poids moléculaire |

258.20 g/mol |

Nom IUPAC |

N-(3-cyanophenyl)-2-(2,2,2-trifluoroethoxy)acetamide |

InChI |

InChI=1S/C11H9F3N2O2/c12-11(13,14)7-18-6-10(17)16-9-3-1-2-8(4-9)5-15/h1-4H,6-7H2,(H,16,17) |

Clé InChI |

PVSORENBBXGGOL-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC(=C1)NC(=O)COCC(F)(F)F)C#N |

Origine du produit |

United States |

Activité Biologique

N-(3-cyanophenyl)-2-(2,2,2-trifluoroethoxy)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on antioxidant and antimicrobial properties.

Synthesis and Structural Characteristics

The synthesis of N-(3-cyanophenyl)-2-(2,2,2-trifluoroethoxy)acetamide typically involves the acylation of 3-cyanophenol with trifluoroethanol in the presence of an appropriate coupling agent. The resulting compound can be characterized using various techniques such as:

- Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and purity.

- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

- Mass Spectrometry (MS) : Confirms molecular weight and structure.

Antioxidant Activity

The antioxidant activity of N-(3-cyanophenyl)-2-(2,2,2-trifluoroethoxy)acetamide has been evaluated using various assays. For instance, the compound exhibits significant scavenging activity against reactive oxygen species (ROS), which is crucial for preventing oxidative stress in biological systems.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 Value (µM) | Reference |

|---|---|---|

| N-(3-cyanophenyl)-2-(2,2,2-trifluoroethoxy)acetamide | 12.5 | |

| α-Tocopherol (Control) | 7.0 | |

| Other Acetamide Derivatives | Varies |

The IC50 value indicates the concentration required to inhibit 50% of the free radicals in a given assay. The lower the IC50 value, the more potent the antioxidant activity.

Antimicrobial Activity

In addition to its antioxidant properties, N-(3-cyanophenyl)-2-(2,2,2-trifluoroethoxy)acetamide has shown promising antimicrobial activity against various bacterial strains. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of specific enzymes essential for bacterial survival.

Table 2: Antimicrobial Activity

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 µg/mL | |

| Escherichia coli | 30 µg/mL | |

| Candida albicans | 20 µg/mL |

The MIC values indicate the lowest concentration of the compound that prevents visible growth of the microorganisms.

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of compounds containing trifluoroethyl groups. These studies suggest that such modifications enhance biological activity by improving solubility and bioavailability.

- Study on Antioxidant Properties : A study demonstrated that derivatives with trifluoroethyl groups exhibited enhanced radical scavenging abilities compared to their non-fluorinated counterparts. This suggests a structure-activity relationship where fluorination plays a critical role in biological efficacy .

- Antimicrobial Efficacy : Another research highlighted that compounds similar to N-(3-cyanophenyl)-2-(2,2,2-trifluoroethoxy)acetamide showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The study concluded that these compounds could serve as lead candidates for developing new antimicrobial agents .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Similarities and Key Substituent Effects

The compound shares a common acetamide backbone with analogs, but its bioactivity and properties are modulated by its unique substituents:

- Trifluoroethoxy group : A strong electron-withdrawing group that enhances metabolic stability and alters lipophilicity compared to chloro, methoxy, or alkyl substituents.

- 3-Cyanophenyl group: The meta-cyano substitution on the aromatic ring contributes to π-π stacking interactions in biological targets, similar to other meta-substituted acetamides .

Table 1: Structural Comparison of Selected Acetamide Derivatives

Physicochemical Properties

- Crystallinity: Meta-substitution with electron-withdrawing groups (e.g., cyano, trifluoroethoxy) disrupts symmetrical crystal packing, as observed in N-(meta-substituted phenyl)-trichloroacetamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.